
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is an organic compound with the molecular formula C({22})H({17})NO(_{2}) It is characterized by a benzamide group attached to a 3-oxo-1,3-diphenylprop-1-en-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide typically involves the condensation of benzamide with a suitable precursor such as 1,3-diphenylprop-2-en-1-one. One common method involves the use of a base catalyst like sodium hydroxide in an ethanol solution, where the reaction is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Reagents like halogens (Cl(_2), Br(_2)) or nucleophiles (NH(_3), OH(^-)) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Researchers investigate its efficacy and safety profiles in preclinical studies.
Industry
In the industrial sector, this compound can be used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structure allows for modifications that can enhance the properties of these materials.
Mécanisme D'action
The mechanism by which N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)acetamide
- N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)propionamide
- N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)butyramide
Uniqueness
N-(3-Oxo-1,3-diphenylprop-1-en-1-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
170238-79-6 |
|---|---|
Formule moléculaire |
C22H17NO2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-(3-oxo-1,3-diphenylprop-1-enyl)benzamide |
InChI |
InChI=1S/C22H17NO2/c24-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)23-22(25)19-14-8-3-9-15-19/h1-16H,(H,23,25) |
Clé InChI |
FITWRCMIBULMAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)

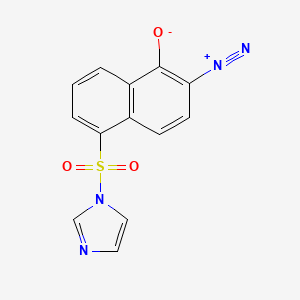
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
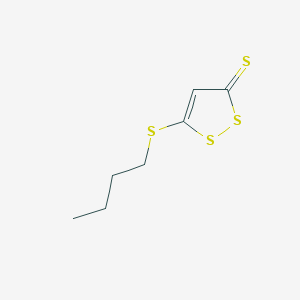
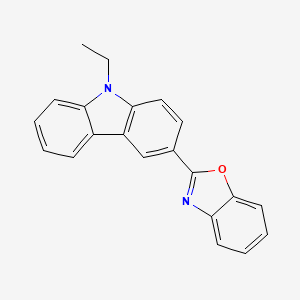
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
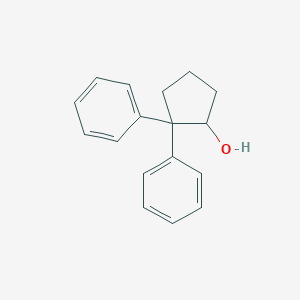
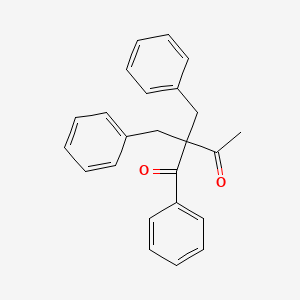

![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)

